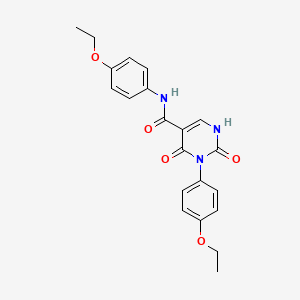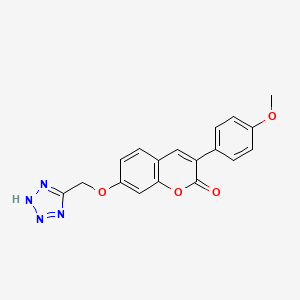![molecular formula C25H21NO3 B11293763 9-(2,4-dimethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11293763.png)
9-(2,4-dimethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,4-DIMETHYLPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromeno[8,7-e][1,3]oxazin-2-one core, which is a fused heterocyclic system incorporating both oxygen and nitrogen atoms. The presence of phenyl and dimethylphenyl groups further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-DIMETHYLPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2,4-dimethylphenyl and 4-phenyl derivatives can be subjected to cyclization reactions in the presence of catalysts and solvents to form the desired chromeno[8,7-e][1,3]oxazin-2-one structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9-(2,4-DIMETHYLPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The phenyl and dimethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromeno[8,7-e][1,3]oxazin-2-one compounds .
Scientific Research Applications
Chemistry
In chemistry, 9-(2,4-DIMETHYLPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Research has focused on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry
In the industrial sector, 9-(2,4-DIMETHYLPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of 9-(2,4-DIMETHYLPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
9-(2,4-DIMETHYLPHENYL)-4-METHYL-9,10-DIHYDRO-2H,8H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE: A similar compound with a methyl group instead of a phenyl group, showing different reactivity and applications.
4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE: Lacks the dimethylphenyl group, resulting in different chemical and biological properties.
Uniqueness
The uniqueness of 9-(2,4-DIMETHYLPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and dimethylphenyl groups enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C25H21NO3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
9-(2,4-dimethylphenyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C25H21NO3/c1-16-8-10-22(17(2)12-16)26-14-21-23(28-15-26)11-9-19-20(13-24(27)29-25(19)21)18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3 |
InChI Key |
ZAVGVWSNAMFYDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,2-bis(4-methoxyphenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11293691.png)
![N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11293693.png)
![1,3-dimethyl-5-[(octylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11293703.png)
![N-benzyl-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11293715.png)
![1-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11293717.png)
![6-(4-Ethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11293725.png)
![N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide](/img/structure/B11293729.png)

![3-(2-methoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11293745.png)
![4-[({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11293746.png)
![N-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11293747.png)
![N-(3-methylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11293748.png)
![2-ethoxy-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11293755.png)

